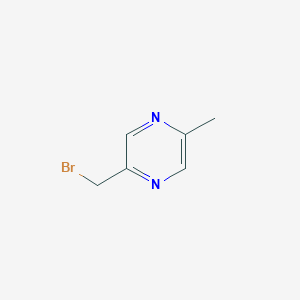

2-(Bromomethyl)-5-methylpyrazine

Description

Properties

IUPAC Name |

2-(bromomethyl)-5-methylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-5-3-9-6(2-7)4-8-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLPXFGKWATGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-methylpyrazine typically involves the bromination of 5-methylpyrazine. One common method is the reaction of 5-methylpyrazine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an organic solvent like carbon tetrachloride. The reaction proceeds under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly brominating agents is often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-5-methylpyrazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazine derivatives.

Oxidation: The compound can be oxidized to form pyrazine carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the bromomethyl group can yield the corresponding methylpyrazine.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products:

- Substituted pyrazines

- Pyrazine carboxylic acids

- Methylpyrazine derivatives

Scientific Research Applications

While information regarding the applications of "2-(Bromomethyl)-5-methylpyrazine" is limited, research indicates its potential uses and properties based on similar compounds and functional groups.

Key Properties and Reactivity

this compound features a pyrazine ring with bromomethyl and methyl group substitutions. The presence of functional groups such as amino and bromo enhances its reactivity, making it a versatile intermediate in organic synthesis. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack.

Scientific Research Applications

Similar compounds are used as an intermediate in the synthesis of complex organic molecules. They are also employed in the study of enzyme mechanisms and as a probe in biochemical assays.

- Chemistry Used as an intermediate in the synthesis of complex organic molecules.

- Biology Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

- Medicine Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

- Industry Utilized in the production of agrochemicals and as a building block in the synthesis of specialty chemicals.

Potential Mechanisms of Action

The mechanism of action of 2-(Bromomethyl)-3,5,6-trimethylpyrazine hydrobromide involves its interaction with nucleophiles, leading to the formation of various derivatives. The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways or act as a modulator for specific receptors.

Antimicrobial Properties

Research indicates that derivatives of trimethylpyrazine compounds exhibit antimicrobial properties.

Anti-inflammatory Effects

In vitro studies have indicated that the compound may reduce inflammatory markers in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-methylpyrazine largely depends on its chemical reactivity. The bromomethyl group is highly reactive and can form covalent bonds with various biological targets, including proteins and nucleic acids. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects. The compound may also interact with specific molecular pathways, modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The table below compares 2-(Bromomethyl)-5-methylpyrazine with structurally related pyrazine derivatives and brominated heterocycles:

Key Differences

- Reactivity: this compound’s bromomethyl group allows for alkylation or elimination reactions, unlike 2-Bromo-5-methylpyrazine, where bromine directly on the ring facilitates cross-coupling (e.g., Suzuki reactions) . Pyrazinones like 3-Benzyl-5-bromopyrazin-2(1H)-one exhibit hydrogen-bonding-driven dimerization, a property absent in non-ketonic pyrazines .

- Methoxy- and amino-substituted pyrazines (e.g., 5-Bromo-3-methoxypyrazin-2-amine) are optimized for bioactivity, whereas bromomethyl derivatives may prioritize functionalization .

Physical Properties :

Pharmaceutical Intermediates

- Bromomethyl pyrazines are precursors to β-lactams, amino acids, and antibiotics. For example, 2-(bromomethyl)aziridines are key in synthesizing β-lactam scaffolds .

- 2-Bromo-5-tosylpyrrolo[2,3-b]pyrazine () demonstrates utility in kinase inhibitor synthesis, suggesting analogous pathways for this compound .

Material and Flavor Chemistry

- Alkylpyrazines (e.g., 2-methoxy-3-isobutylpyrazine ) are flavorants in food chemistry, but brominated derivatives are more relevant to medicinal chemistry due to their reactivity .

Computational and Crystallographic Insights

- 3-Benzyl-5-bromopyrazin-2(1H)-one forms π-π stacked columns in crystal structures, a behavior that may differ in bromomethyl analogs due to steric effects .

Biological Activity

2-(Bromomethyl)-5-methylpyrazine is a heterocyclic compound with potential biological activities that have attracted attention in recent years. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : C6H7BrN2

- CAS Number : 79068-46-5

- Molecular Weight : 189.04 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The compound's structure allows it to interact with biological targets, influencing cellular processes.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound against a range of pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory effects observed | |

| Staphylococcus aureus | Significant antibacterial activity | |

| Candida albicans | Moderate antifungal activity |

The compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may induce stress responses in bacterial cells by damaging cell walls and interfering with DNA replication processes.

- Cell Wall Damage : The compound appears to affect peptidoglycan turnover in bacterial cells, leading to structural integrity loss.

- DNA Damage Response : At elevated concentrations, it triggers a DNA damage response pathway, indicating potential genotoxic effects on cells.

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cancer Cell Line | Inhibition Rate (%) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 70% at 50 µM | |

| HeLa (cervical cancer) | 65% at 50 µM |

These results indicate that the compound could be a promising lead for developing new anticancer therapies.

Enzyme Inhibition

Research has also focused on the enzyme inhibitory potential of this compound. Notably, it has been evaluated for its ability to inhibit alkaline phosphatase and other relevant enzymes:

This inhibition suggests that the compound may have therapeutic implications in conditions where enzyme modulation is beneficial.

Case Studies and Research Findings

- A study conducted by Foks et al. highlighted the antibacterial activity of pyrazine derivatives, including this compound, against multidrug-resistant strains of Salmonella Typhi, showcasing its potential in combating resistant infections .

- Another investigation assessed the compound's cytotoxicity towards mammalian cells using luciferase reporter assays. The study revealed that while exhibiting broad-spectrum antimicrobial activity, it maintained relatively low toxicity towards human cells at lower concentrations .

Q & A

Q. Purification :

- Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials.

- Recrystallization from ethanol/water mixtures improves crystalline purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Structural Characterization

Q: What analytical techniques are critical for confirming the structure of this compound? A:

- NMR Spectroscopy :

- NMR : Peaks at 4.5–4.8 ppm (bromomethyl ) and 2.5 ppm (methyl group on pyrazine) .

- NMR : resonance near 30 ppm .

- Mass Spectrometry : ESI-MS typically shows at 201/203 (1:1 isotopic ratio due to bromine) .

- X-ray Crystallography : Resolves bond angles and confirms regiochemistry (e.g., distinguishing 5-methyl vs. 6-methyl isomers) .

Reactivity and Functionalization

Q: How does the bromomethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions? A: The bond is highly electrophilic, enabling:

- Nucleophilic substitution : Reacts with amines (e.g., ) to form pyrazine-based amines under mild conditions (, , 50°C) .

- Cross-coupling : Suzuki reactions with arylboronic acids require catalyst and base in at 80°C .

- Elimination risks : High temperatures (>100°C) may dehydrohalogenate the bromomethyl group, forming methylene-pyrazine byproducts. Monitor via TLC .

Advanced Reaction Optimization

Q: How can researchers mitigate side reactions during functionalization of this compound? A:

- Solvent selection : Use polar aprotic solvents () to stabilize transition states in reactions .

- Catalyst screening : For cross-coupling, test or to enhance yields with sterically hindered partners .

- Temperature control : Maintain reactions below 80°C to prevent thermal decomposition; employ microwave-assisted synthesis for accelerated kinetics .

Mechanistic Studies

Q: What methodologies are used to elucidate reaction mechanisms involving this compound? A:

- Isotopic labeling : Replace with to track substitution pathways via NMR .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state geometries and activation energies for bromine displacement .

- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying pH and solvent conditions .

Stability and Storage

Q: What are the best practices for handling and storing this compound? A:

- Storage : Keep in amber vials under inert gas ( or ) at –20°C to prevent hydrolysis or light-induced degradation .

- Decomposition signs : Yellowing indicates bromine loss; confirm purity via NMR before use.

- Safety : Use glove boxes for air-sensitive reactions; neutralize waste with to reduce bromine toxicity .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported reaction yields or spectroscopic data? A:

- Reproduce conditions : Verify solvent purity, catalyst lot variability, and moisture levels (e.g., use molecular sieves).

- Control experiments : Compare results with 2-(Chloromethyl)-5-methylpyrazine to isolate bromine-specific effects .

- Collaborative validation : Cross-check NMR assignments with independent labs or databases (e.g., PubChem ).

Applications in Medicinal Chemistry

Q: How is this compound utilized in drug discovery, particularly in heterocyclic systems? A:

- Scaffold for kinase inhibitors : The pyrazine core interacts with ATP-binding pockets; bromomethyl groups enable covalent binding to cysteine residues .

- Antimicrobial agents : Functionalize with thiazole or oxadiazole moieties (e.g., via Huisgen cycloaddition) to enhance bioactivity .

Analytical Challenges

Q: What advanced techniques are required to characterize trace impurities in synthesized batches? A:

- LC-HRMS : Resolve isomers using a column with 0.1% formic acid in .

- GC-MS : Detect volatile byproducts (e.g., methylene-pyrazine) with a DB-5MS capillary column .

Environmental Impact Studies

Q: How can researchers assess the environmental persistence of this compound? A:

- Hydrolysis studies : Monitor degradation in -buffered solutions (4–10) at 25°C; analyze via IC (Ion Chromatography) for bromide release .

- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri models to evaluate acute toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.